molecular formula C17H17NO2 B7584451 (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone

(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone

Cat. No. B7584451
M. Wt: 267.32 g/mol
InChI Key: YGTPAAMEZZUIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone, also known as BFMM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the brain and its potential as a treatment for various diseases. In

Mechanism of Action

The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone is not fully understood, but it is believed to involve its interaction with the dopamine D2 receptor. This receptor is involved in a number of physiological processes, including movement, mood, and reward. By binding to this receptor, (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone may be able to modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been found to have anxiolytic effects, suggesting that it could be used as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.

Future Directions

There are a number of future directions for research on (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone. One area of interest is its potential use as a treatment for anxiety disorders. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Additionally, (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and schizophrenia. Finally, more research is needed to fully understand the mechanism of action of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone and its potential interactions with other receptors and neurotransmitters in the brain.
In conclusion, (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone is a chemical compound that has been widely studied for its potential use in scientific research. Its high affinity for the dopamine D2 receptor and its potential as a treatment for various diseases make it a promising tool for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone involves the reaction of 4-benzylidenepiperidine with furan-2-carbaldehyde in the presence of a catalyst. This reaction results in the formation of (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone, which can then be purified and used in scientific research.

Scientific Research Applications

(4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone has been studied for its potential use in a number of scientific research applications. One area of interest is its interaction with certain receptors in the brain, specifically the dopamine D2 receptor. (4-Benzylidenepiperidin-1-yl)-(furan-2-yl)methanone has been found to bind to this receptor with high affinity, suggesting that it could be used as a tool to study the role of this receptor in various diseases.

properties

IUPAC Name

(4-benzylidenepiperidin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTPAAMEZZUIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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